2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrimidinones, which are known for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one in lab experiments include its diverse pharmacological activities, ease of synthesis, and relatively low cost. However, its limitations include its poor solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential as an inhibitor of viral enzymes such as reverse transcriptase and protease. In addition, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability.
Synthesemethoden
The synthesis of 2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one involves the reaction of 2-amino-4,5-dimethylpyrimidine with benzyl chlorothioformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzylthiocarbamate, which is then treated with acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been investigated as a potential inhibitor of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase.
Eigenschaften
Molekularformel |
C13H14N2OS |
---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H14N2OS/c1-9-10(2)14-13(15-12(9)16)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
VAKYIGGBKLFYJY-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(NC(=NC1=O)SCC2=CC=CC=C2)C |
SMILES |
CC1=C(NC(=NC1=O)SCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1=C(NC(=NC1=O)SCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.